4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline
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Overview
Description
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline is an organic compound that belongs to the class of substituted aromatic amines. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation reaction, where an ethoxyphenyl group is introduced to an aromatic ring. This is followed by a series of substitution reactions to introduce the ethenyl and N-methyl-N-phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and subsequent substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-methoxyphenyl)ethenyl]-N-methyl-N-phenylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N-ethyl-N-phenylaniline
- 4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-(4-methylphenyl)aniline
Uniqueness
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
92003-06-0 |
---|---|
Molecular Formula |
C23H23NO |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C23H23NO/c1-3-25-23-17-13-20(14-18-23)10-9-19-11-15-22(16-12-19)24(2)21-7-5-4-6-8-21/h4-18H,3H2,1-2H3 |
InChI Key |
LHTUCEUWBOYLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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